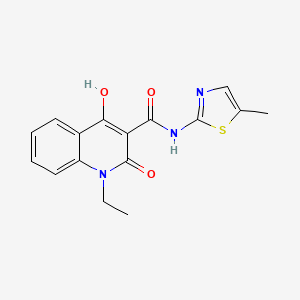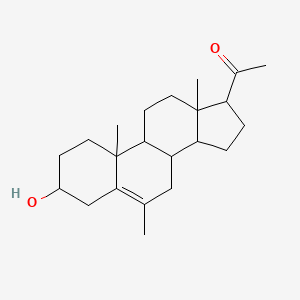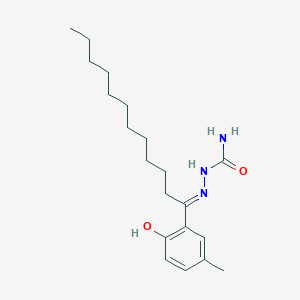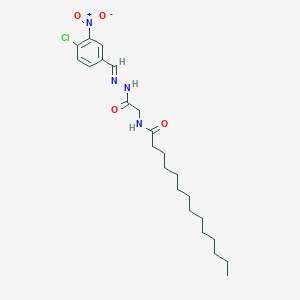
1-ethyl-4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a long and intricate name. Let’s break it down:
Core Structure: The core structure of this compound is a quinoline ring system, which consists of a bicyclic aromatic ring with nitrogen atoms. The quinoline nucleus provides a scaffold for various functional groups.
準備方法
The synthetic routes for this compound can be quite complex due to its intricate structure. here are some general approaches:
Multistep Synthesis: The compound is typically synthesized through multistep reactions, involving cyclization, substitution, and oxidation steps.
Industrial Production: While there isn’t a specific industrial method dedicated to this compound, it may be produced as an intermediate in the synthesis of other pharmaceuticals or agrochemicals.
化学反応の分析
1-ethyl-4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various reactions:
Oxidation: The hydroxy group at position 4 can be oxidized to a ketone.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Reduction: The carbonyl group (2-oxo) can be reduced to an alcohol.
Common reagents and conditions depend on the specific reaction and functional group modifications. Major products formed would include derivatives with altered substituents.
科学的研究の応用
This compound has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure. It may exhibit antimicrobial, antiviral, or anticancer properties.
Agrochemicals: It could serve as a building block for designing new pesticides or herbicides.
Materials Science: Its complex structure might find applications in materials with specific properties.
作用機序
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets (enzymes, receptors, etc.) to exert its effects. Further studies are needed to elucidate these pathways.
類似化合物との比較
Remember that this compound’s full potential awaits further investigation, and its applications may evolve as scientific knowledge advances.
: Example reference. Actual references should be cited from reliable scientific literature.
特性
分子式 |
C16H15N3O3S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
1-ethyl-4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-3-19-11-7-5-4-6-10(11)13(20)12(15(19)22)14(21)18-16-17-8-9(2)23-16/h4-8,20H,3H2,1-2H3,(H,17,18,21) |
InChIキー |
HVUAPZYJSNPOSA-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=C(S3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)




![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)
